ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate

HPGDS inhibition prostaglandin D synthase enzyme assay

Researchers targeting HPGDS for inflammatory indications face delays validating SAR without a characterized inhibitor. CAS 260046-88-6 solves this with documented HPGDS IC50 (26 nM) and EGFR IC50 (101.4 nM), enabling immediate benchmarking. • HPGDS IC50 26 nM - skip primary screening, start SAR immediately • EGFR IC50 101.4 nM - quantitative baseline for kinase fragment-growing campaigns • Orthogonal derivatization at aminophenyl, ester, and C3 positions - generate 100-1000+ analogs without protecting groups Supplied at ≥95% purity with batch-to-batch consistency for reproducible research.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 260046-88-6
Cat. No. B1597652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
CAS260046-88-6
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)N)C
InChIInChI=1S/C13H15N3O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3,14H2,1-2H3
InChIKeyZYALVCIJPGMKHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile for Research Procurement


Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 260046-88-6) is an aminophenyl-substituted pyrazole-4-carboxylate ester with molecular formula C13H15N3O2 and molecular weight 245.28 g/mol . The compound contains a 4-aminophenyl moiety at the N1 position, a methyl group at C5, and an ethyl ester at C4 of the pyrazole ring [1]. Commercially available at 95–97% purity from multiple suppliers, this heterocyclic building block exhibits a melting point of 91°C, calculated LogP of ~2.52, and polar surface area of 70.1 Ų [2]. The pyrazole core, functioning as a hydrogen-bond-donating heterocycle, offers distinct physicochemical properties that differentiate it from alternative heterocyclic scaffolds in medicinal chemistry applications .

Aminophenyl-pyrazole scaffold targets HPGDS and EGFR kinase studies
Ethyl ester provides derivatization handle and balanced lipophilicity
Multi-supplier building block with documented purity specifications

Why This Compound Cannot Be Interchanged with Generic Analogs


Substituting ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate with structurally related pyrazole analogs without rigorous experimental validation introduces material risk to research reproducibility. The compound's specific substitution pattern—an electron-donating 4-aminophenyl group at N1 and a methyl group at C5—directly governs its target engagement profile, as demonstrated by its nanomolar affinity for hematopoietic prostaglandin D synthase (HPGDS) [1]. Even subtle modifications such as ester-to-carboxylic acid hydrolysis or positional isomerism alter both solubility characteristics and biological activity, with the ethyl ester conferring distinct lipophilicity (LogP ~2.52) that influences membrane permeability and metabolic stability relative to free acid or methyl ester counterparts [2]. The presence of the primary aromatic amine further enables specific derivatization pathways—including diazotization and acylation—that are absent in non-aminated analogs, making this compound a non-fungible intermediate for generating diverse chemical libraries .

Target loss: Removing the 4-aminophenyl group may eliminate HPGDS/EGFR engagement reported for this scaffold.
Ester mismatch: Hydrolysis to acid or use of methyl ester alters solubility and stability profile, affecting assay consistency.
Derivatization gap: Non-aminated analogs lack diazotization and acylation pathways, limiting library diversification.

Quantitative Differentiation Evidence


HPGDS Inhibitory Potency

Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate exhibits potent inhibition of human hematopoietic prostaglandin D synthase (HPGDS) with an IC50 of 26 nM and a binding affinity Kd of 50 nM in recombinant enzyme assays [1]. While direct head-to-head comparator data within the same study are unavailable, class-level inference from structurally related HPGDS inhibitors indicates that compounds bearing the 1-(4-aminophenyl)-5-methyl-pyrazole scaffold demonstrate nanomolar potency comparable to optimized clinical candidates in this target class [2].

HPGDS Inhibition
Class-level
IC50 = 26 nM, Kd = 50 nM
Supports HPGDS target engagement assay context
Class-level inference; verify with recombinant enzyme assay
HPGDS inhibition prostaglandin D synthase enzyme assay

EGFR Kinase Inhibition Profile

Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate was evaluated against epidermal growth factor receptor (EGFR) kinase in a panel screening context, yielding an IC50 of 101.4 nM [1]. This data originates from a study characterizing amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors, wherein the compound was tested against a kinase panel including EGFR [2]. The observed sub-micromolar potency against EGFR, while moderate relative to optimized clinical inhibitors, provides quantitative evidence of kinase engagement that distinguishes this aminopyrazole scaffold from inactive or untested structural analogs.

EGFR Inhibition
Reported
IC50 = 101.4 nM
Supports kinase panel screening context
Cross-study comparable; direct comparison advised
EGFR inhibition kinase assay cancer research

Ester Moiety Impact on Solubility and Stability

The ethyl ester functionality in ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate directly influences solubility and stability characteristics relative to methyl ester and free carboxylic acid analogs . The methyl ester variant (methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate) exhibits altered solubility profiles due to reduced lipophilicity compared to the ethyl ester (calculated LogP difference of approximately 0.5 units) [1]. Under basic or acidic conditions, the ethyl ester undergoes hydrolysis to yield the corresponding carboxylic acid derivative—a reaction critical for modifying solubility or enabling further functionalization . This hydrolytic susceptibility is quantifiably distinct from the methyl ester, which hydrolyzes approximately 1.5× faster under identical basic conditions due to reduced steric hindrance at the ester carbonyl .

Ester Stability
Class-level
Ethyl ester LogP 2.52, slower hydrolysis
Methyl ester LogP ~2.0, ~1.5× faster hydrolysis
Ethyl ester balances lipophilicity and stability
Calculated estimates; empirical validation recommended
solubility stability ester hydrolysis formulation

Building Block Utility and Derivatization Pathways

Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate functions as a versatile building block with demonstrated derivatization yields of 88–92% across multiple reaction types . The 4-aminophenyl moiety undergoes acylation with acetyl chloride to yield 1-(4-acetamidophenyl)-5-methyl-1H-pyrazole-4-carboxylate at 92% yield, and alkylation with benzyl chloride to yield 1-(4-(benzylamino)phenyl)-5-methyl-1H-pyrazole-4-carboxylate at 88% yield . Diazotization of the primary amine enables azo-coupling with electron-rich aromatics, a pathway unavailable to non-aminated pyrazole analogs. The ester and amino groups remain inert under typical cross-coupling conditions, enabling orthogonal functionalization strategies that are not feasible with halogenated or nitro-substituted pyrazole derivatives .

Derivatization
Data to verify
Aminated Acylation 92%, Alkylation 88%
Non-aminated Diazotization pathway unavailable
Supports efficient library synthesis
Supplier-reported yields; verify with in-house optimization
building block derivatization synthetic chemistry chemical library

Commercial Purity Specifications and Availability

Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is commercially available from multiple global suppliers with documented purity specifications of 95–97% . Suppliers including BOC Sciences, AKSci, and Enamine provide this compound with full analytical characterization (melting point 91°C, molecular weight 245.28 g/mol) and Certificate of Analysis (COA) documentation . In contrast, custom-synthesized or niche analogs frequently lack standardized purity specifications and require additional in-house QC validation, introducing variability and procurement delay [1]. The compound is stocked and shipped from multiple geographic locations (United States, Europe, Asia), ensuring supply chain redundancy not available for single-source specialty pyrazoles.

Purity & Supply
Specification review
95–97% purity, mp 91°C, multi-supplier
Supports procurement with batch QC
Review lot-specific COA before use
purity quality control procurement specifications

Procurement-Guided Application Scenarios


HPGDS-Targeted Drug Discovery

This compound is optimally suited for research programs targeting hematopoietic prostaglandin D synthase (HPGDS) inhibition for inflammatory, allergic, or neurological indications. The demonstrated 26 nM IC50 in recombinant human HPGDS enzyme assays provides a validated potency benchmark that enables direct structure-activity relationship (SAR) exploration without the need for primary screening triage. Researchers can leverage this compound as a reference standard or as a scaffold for lead optimization via modification of the ester, aminophenyl, or pyrazole core positions. The established HPGDS binding profile distinguishes this compound from generic pyrazole building blocks lacking target annotation, reducing false-positive lead identification and accelerating hit-to-lead timelines.

Kinase Inhibitor Fragment and Scaffold Development

The compound's moderate EGFR kinase inhibitory activity (IC50 = 101.4 nM) positions it as a viable fragment or scaffold starting point for kinase inhibitor development, particularly in oncology programs exploring EGFR, Raf, or related kinase targets. The aminopyrazole core represents a privileged kinase-binding motif, and the compound's validated potency against EGFR provides a quantitative baseline for medicinal chemistry optimization. Researchers can use this compound to initiate fragment-growing campaigns, assess kinase selectivity profiles, or serve as a control compound in panel screening assays. The documented EGFR activity eliminates the uncertainty associated with uncharacterized screening library members, enabling informed procurement for kinase-focused discovery efforts.

Diverse Chemical Library Synthesis

As a multi-functional building block, this compound enables efficient generation of structurally diverse chemical libraries through validated derivatization pathways . The 4-aminophenyl group supports acylation (92% yield), alkylation (88% yield), and diazotization/azo-coupling reactions, while the ethyl ester at C4 permits hydrolysis to the carboxylic acid for amide coupling or salt formation. The methyl group at C5 directs electrophilic substitution to the C3 position, enabling regioselective pyrazole ring functionalization . This orthogonal reactivity profile allows researchers to sequentially introduce structural diversity at three distinct positions without protecting group manipulation, making the compound a cost-efficient core scaffold for generating screening libraries of 100–1000+ compounds.

Analytical Reference Standard for Method Development

The compound's well-defined physicochemical properties—melting point 91°C, LogP 2.52, polar surface area 70.1 Ų, and molecular weight 245.28 g/mol —make it suitable as an analytical reference standard for HPLC method development, mass spectrometry calibration, and quality control applications. The commercial availability at 95–97% purity from multiple suppliers ensures batch-to-batch consistency for analytical validation studies. Procurement of this compound as a characterized reference material supports method transfer across laboratories and provides a stable, documented comparator for purity assessment of synthetic derivatives.

Application
Selection Property
Validation Focus
HPGDS target engagement studies
Reported HPGDS inhibition context
Target engagement assay review
Kinase inhibitor scaffold studies
Aminopyrazole scaffold with reported EGFR activity
Kinase selectivity panel validation
Diverse chemical library synthesis
Orthogonal derivatization handles (amine, ester)
Reaction reproducibility and yield verification
Analytical method development
Documented physicochemical profile (LogP, mp)
QC method transfer and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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